5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents at the 5 and 3 positions, respectively, and a triisopropylsilanyl group at the nitrogen position. Its structure contributes to its unique reactivity and biological properties .
Research indicates that 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of focal adhesion kinase, which plays a crucial role in cell signaling and migration. This inhibition can have implications in cancer research and treatment strategies . Additionally, it shows high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects .
The synthesis of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
This compound finds applications in various fields:
Studies on the interactions of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine have indicated that it interacts with various biological targets. Notably:
Several compounds share structural similarities with 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Here’s a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 0.90 | Methyl group addition |
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | 0.85 | Chlorine instead of bromine |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | 0.83 | Lacks triisopropylsilanyl group |
3-Iodo-1H-pyrrolo[2,3-b]pyridine | 0.88 | Different positioning of iodine |
3-Bromo-1H-pyrrolo[2,3-b]pyridine | 0.80 | Different halogen positioning |
The unique combination of bromine and iodine substituents along with the triisopropylsilanyl group distinguishes this compound from others in its class.